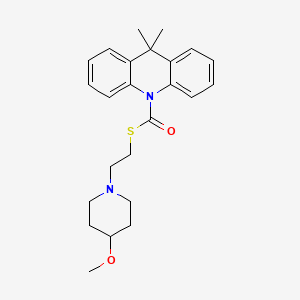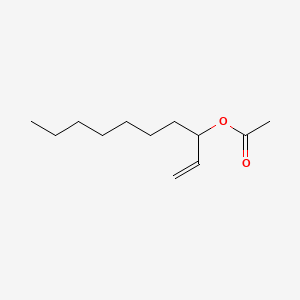
1-Vinyloctyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decen-3-ol, 3-acetate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Selective Monoacylation
- Lipase-Catalyzed Reactions: Vinyl acetate has been utilized in enzymatic methodologies for selective monoacetylation of diols. These reactions, catalyzed by enzymes like Thermomyces lanuginosus lipase, are significant in organic synthesis, offering high monoacetylation excesses (Framis, Camps, & Clapés, 2004).
Polymerization Processes
- Degenerative Transfer Polymerization: Vinyl acetate is used in controlled polymerization processes. For example, it undergoes polymerization initiated by 2,2′-azobis(isobutyronitrile) in the presence of iodine, yielding polymers with controlled molecular weights and low polydispersities (Xu, Zhang, Li, Yan, Shen, & Li, 2012).
- Blue Light-Induced Polymerization: An innovative approach involves polymerizing vinyl acetate under blue light-emitting diodes or sunlight without a photocatalyst at ambient temperature. This process creates poly(vinyl acetate) with well-regulated molecular weight and narrow distribution (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).
Emulsion Copolymerization
- Vinyl Acetate-Ethylene Copolymers: Research has investigated the emulsion copolymerization of vinyl acetate with ethylene. Factors such as temperature, pressure, and initiator concentration significantly influence the copolymer composition, which is vital in industrial applications (Poljanšek, Fabjan, Burja, & Kukanja, 2013).
Environmental Impact and Reactivity
- Atmospheric Reactivity: Studies on vinyl acetate's atmospheric reactivity with tropospheric oxidants like OH, NO3, and O3 have been conducted to understand its environmental impact. Such research is crucial for assessing the compound's effects on air quality (Picquet-Varrault, Scarfogliero, & Doussin, 2010).
Biochemical Applications
- Enzyme Catalysis and Selectivity: Vinyl acetate has been used in studies focusing on enzyme-catalyzed reactions, particularly in selecting specific enantiomers in processes like ester hydrolysis and transesterification (Ceynowa & Koter, 1999).
Industrial Applications
- Use in Paints and Adhesives: Its application extends to industrial sectors such as paint, adhesive, and paperboard manufacturing, where its polymerization properties are essential (Kuykendall, Taylor, & Bogdanffy, 1993).
Eigenschaften
CAS-Nummer |
56991-23-2 |
|---|---|
Produktname |
1-Vinyloctyl acetate |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
dec-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-10-12(5-2)14-11(3)13/h5,12H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
WZHRMNRJRZTTCG-LBPRGKRZSA-N |
SMILES |
CCCCCCCC(C=C)OC(=O)C |
Kanonische SMILES |
CCCCCCCC(C=C)OC(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
56991-23-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-Decen-3-ol, 3-acetate; 1-Decen-3-ol, acetate; 1-Vinyloctyl acetate; Decen-3-yl acetate; EINECS 260-502-2. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
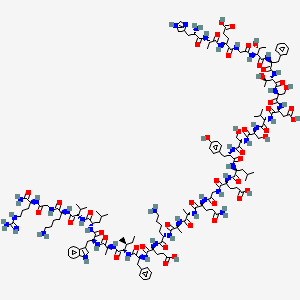
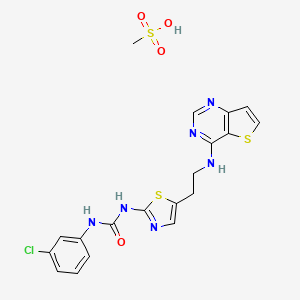
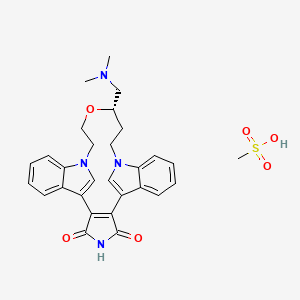
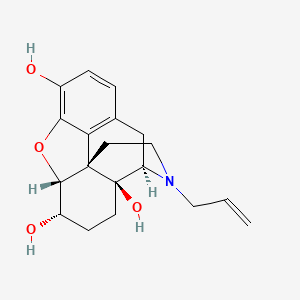
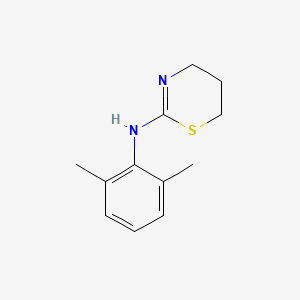
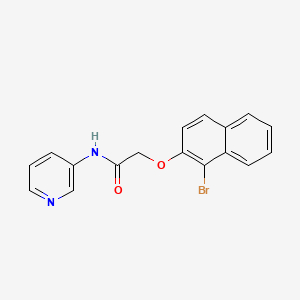
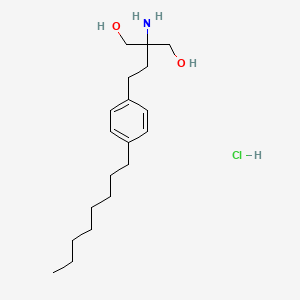
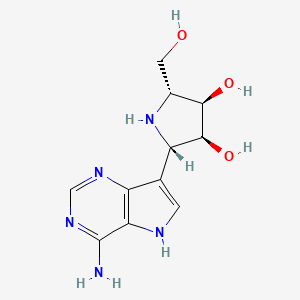
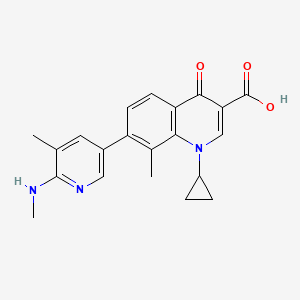
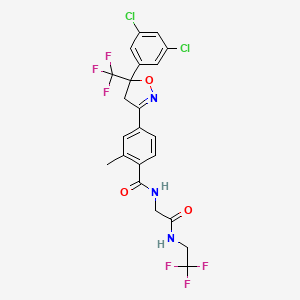
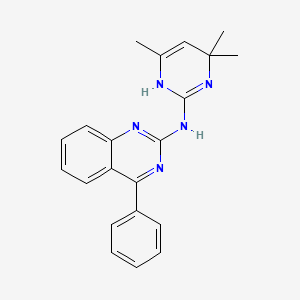
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
